(E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
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Overview
Description
(E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a complex organic compound that features a thiazolidine ring, a thiophene moiety, and a fluorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate thiol with an α-halo carbonyl compound under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Knoevenagel condensation reaction between a thiophene aldehyde and the thiazolidine intermediate.
Addition of the Fluorobenzenesulfonamide Group: This step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the molecule.
Substitution: The fluorobenzenesulfonamide group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor.
Medicine
Medically, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of specific signaling cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-chlorobenzenesulfonamide
- (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-bromobenzenesulfonamide
Uniqueness
Compared to similar compounds, (E)-N-((Z)-3-allyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(NE)-4-fluoro-N-[(5Z)-4-oxo-3-prop-2-enyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S3/c1-2-9-20-16(21)15(11-13-4-3-10-24-13)25-17(20)19-26(22,23)14-7-5-12(18)6-8-14/h2-8,10-11H,1,9H2/b15-11-,19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRHXKKXFBCII-WGGXDPCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CS2)SC1=NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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